molecular formula C7H9F3N2O B1466099 [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol CAS No. 1231894-20-4

[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol

Cat. No.: B1466099
CAS No.: 1231894-20-4
M. Wt: 194.15 g/mol
InChI Key: YRVRGAYJUJMFSX-UHFFFAOYSA-N
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Description

[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and a methanol moiety attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s trifluoromethyl group is particularly noteworthy for its ability to enhance binding affinity and specificity in biochemical reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles and metabolic activities . Additionally, this compound can induce oxidative stress in cells, which may result in changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, the compound’s interaction with certain kinases can inhibit their activity, thereby modulating downstream signaling pathways . The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to affect the glycolytic pathway by modulating the activity of key enzymes involved in glucose metabolism . Additionally, the compound can influence metabolic flux and metabolite levels, thereby altering cellular energy balance and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that it can be efficiently transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its localization to other organelles, such as the nucleus or endoplasmic reticulum, can also impact its biochemical properties and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with trifluoroacetylacetone can yield the desired pyrazole derivative. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate cyclization.

Another approach involves the use of a [3+2] cycloaddition reaction between an alkyne and an azide, followed by functionalization of the resulting pyrazole ring. This method offers high selectivity and can be performed under mild conditions, making it suitable for large-scale synthesis .

Industrial Production Methods

Industrial production of this compound often involves the optimization of reaction conditions to maximize yield and minimize by-products. Catalysts such as copper or palladium may be employed to enhance reaction efficiency. Additionally, continuous flow reactors can be used to scale up the production process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • [1-Methyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol
  • [1-Ethyl-3-difluoromethyl-1H-pyrazol-4-yl]-methanol
  • [1-Ethyl-3-trifluoromethyl-1H-pyrazol-5-yl]-methanol

Uniqueness

Compared to similar compounds, [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol exhibits unique properties due to the specific positioning of the trifluoromethyl group and the methanol moiety. These structural features contribute to its distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3,13H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVRGAYJUJMFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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